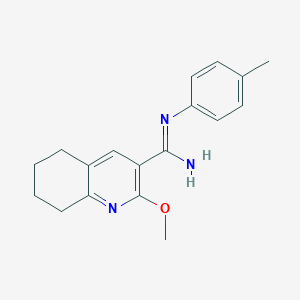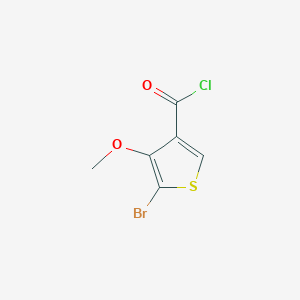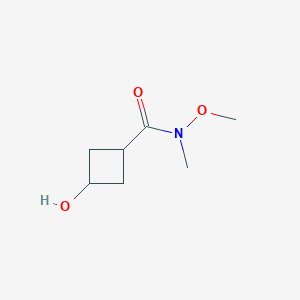
3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide (also known as LY404039) is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of metabotropic glutamate receptor (mGluR) antagonists and has been found to exhibit promising results in various studies.
Wirkmechanismus
LY404039 is a selective antagonist of the mGluR2/3 receptor subtype. These receptors are located in the presynaptic terminals of neurons and are involved in the regulation of glutamate release. LY404039 binds to these receptors and inhibits the release of glutamate, which is the primary excitatory neurotransmitter in the central nervous system. This inhibition leads to a reduction in synaptic activity and neuronal excitability, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
LY404039 has been shown to modulate various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has been found to increase the levels of these neurotransmitters in the prefrontal cortex, which is a brain region involved in cognitive and emotional processing. Additionally, LY404039 has been found to enhance the activity of the GABAergic system, which is the primary inhibitory neurotransmitter system in the brain. These effects contribute to the observed anxiolytic, antidepressant, and antipsychotic properties of LY404039.
Vorteile Und Einschränkungen Für Laborexperimente
LY404039 has several advantages for lab experiments. It is a highly selective antagonist of the mGluR2/3 receptor subtype, which allows for precise modulation of glutamate release. Additionally, it has been extensively studied in preclinical models and has shown promising results. However, there are some limitations to its use in lab experiments. LY404039 has a relatively short half-life, which requires frequent dosing and may complicate experiments. Additionally, it has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
LY404039 has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. One future direction is to investigate its efficacy in the treatment of anxiety disorders, such as generalized anxiety disorder and post-traumatic stress disorder. Additionally, its potential applications in the treatment of addiction and chronic pain should be further explored. Moreover, the development of more potent and selective mGluR2/3 antagonists may enhance the therapeutic potential of LY404039 and lead to the development of new treatments for various neurological and psychiatric disorders.
Conclusion:
In conclusion, 3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide (LY404039) is a chemical compound that has shown promising results in preclinical studies for its potential therapeutic applications in various neurological and psychiatric disorders. Its selective antagonism of the mGluR2/3 receptor subtype and modulation of various neurotransmitter systems contribute to its observed anxiolytic, antidepressant, and antipsychotic properties. Further research is needed to determine its efficacy in humans and to develop more potent and selective mGluR2/3 antagonists.
Wissenschaftliche Forschungsanwendungen
LY404039 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic properties in animal models. Additionally, LY404039 has been shown to improve cognitive function and memory in preclinical studies. Moreover, it has been found to have potential applications in the treatment of chronic pain, addiction, and epilepsy.
Eigenschaften
CAS-Nummer |
171549-82-9 |
|---|---|
Produktname |
3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide |
Molekularformel |
C7H13NO3 |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
3-hydroxy-N-methoxy-N-methylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C7H13NO3/c1-8(11-2)7(10)5-3-6(9)4-5/h5-6,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZIBZEZKMNULXCI-UHFFFAOYSA-N |
SMILES |
CN(C(=O)C1CC(C1)O)OC |
Kanonische SMILES |
CN(C(=O)C1CC(C1)O)OC |
Synonyme |
Cyclobutanecarboxamide, 3-hydroxy-N-methoxy-N-methyl-, trans- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B63184.png)
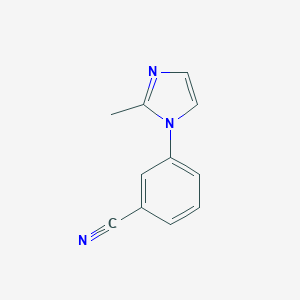
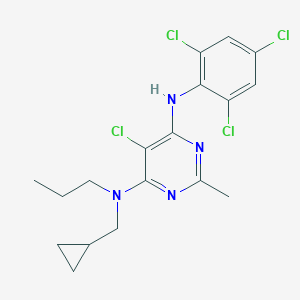
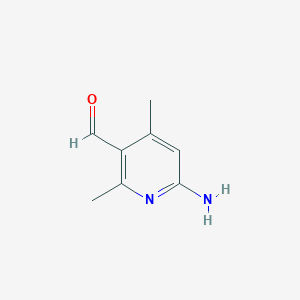

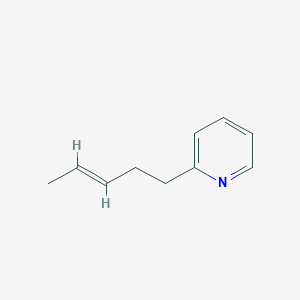
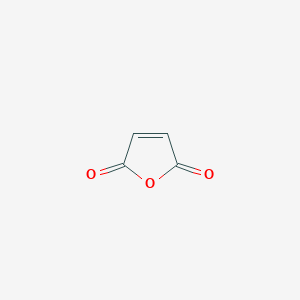
![3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid](/img/structure/B63204.png)
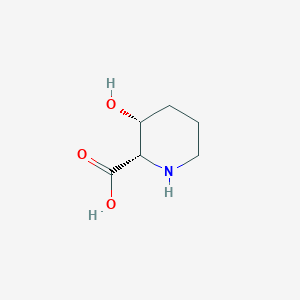

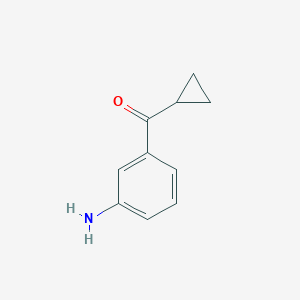
![2-[Benzoyl(butyl)amino]propanoic acid](/img/structure/B63214.png)
